2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H6F3NO2S . It has a molecular weight of 237.2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline”, was synthesized from “ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate” via reduction by KBH4/ZnCl2 and then bromide by PBr3 .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has demonstrated the potential of thiazole derivatives in the development of new therapeutic agents. A study focused on synthesizing benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. These compounds were shown to possess significant anti-inflammatory activity compared to standard references and displayed potential antioxidant activity against multiple reactive species. This suggests that thiazole derivatives, including those structurally related to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, could serve as templates for the design of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Environmental and Stability Studies
Another study on nitisinone, a compound that shares the trifluoromethyl and thiazole structural motifs, examined its stability and degradation processes. This research is crucial for understanding the environmental behavior and potential risks associated with the use of thiazole derivatives. It found that the stability of nitisinone increases with the pH of the solution, providing valuable information for the handling and disposal of related compounds (Barchańska et al., 2019).
Synthetic Utilities in Heterocyclic Chemistry
Thiazole derivatives are key scaffolds in the synthesis of heterocyclic compounds. Research has explored synthetic routes for benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the versatility of thiazole-containing compounds in medicinal chemistry and organic synthesis. These findings suggest that compounds like this compound could be valuable intermediates in the synthesis of a wide range of biologically active molecules (Ibrahim, 2011).
Safety and Hazards
The safety information for “2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZITCWKMFWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(S2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183013 | |
Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-76-2 | |
Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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